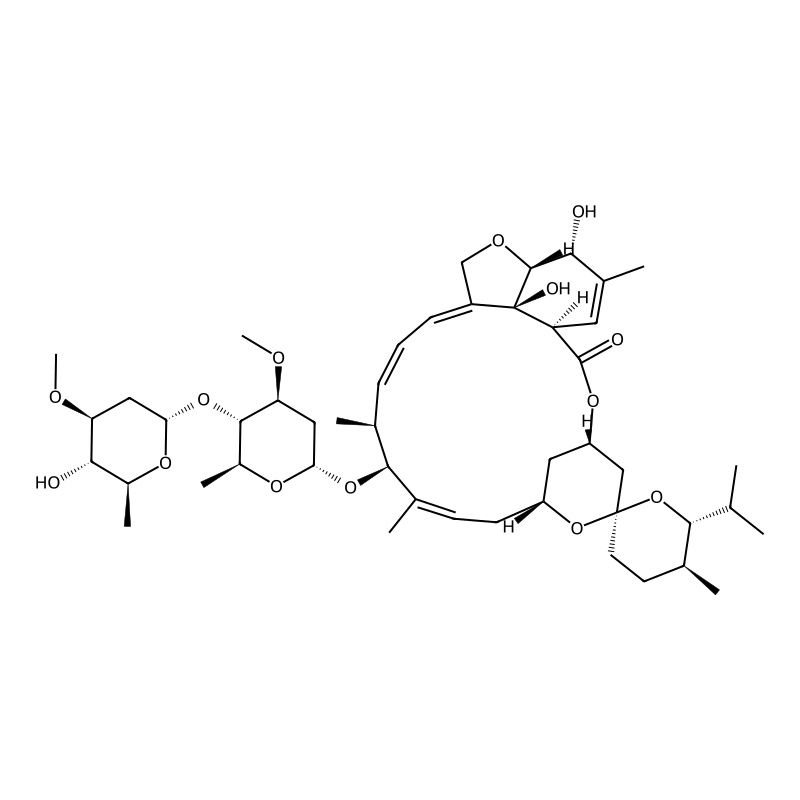

Ivermectin B1b

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Parasitic Diseases:

Ivermectin B1b is a minor component of the antiparasitic drug ivermectin, with the major component being ivermectin B1a. Ivermectin acts by binding to glutamate-gated chloride channels in the neurons and muscle cells of parasitic nematodes, leading to paralysis and death of the parasite. This mechanism of action makes ivermectin B1b, along with ivermectin B1a, effective in treating a variety of parasitic diseases in humans and animals, including:

- Onchocerciasis (river blindness): Ivermectin is a cornerstone treatment for onchocerciasis, a disease caused by the parasitic worm Onchocerca volvulus. []

- Lymphatic filariasis: Ivermectin is used in mass drug administration programs to control lymphatic filariasis, a disease caused by parasitic worms that affect the lymphatic system. []

- Strongyloidiasis: Ivermectin is effective against Strongyloides stercoralis, a parasitic worm that can cause a chronic skin condition and other health problems. []

- Other parasitic infections: Ivermectin may also be used to treat other parasitic infections, such as scabies, head lice, and ascariasis.

Antiviral Properties:

While the primary use of ivermectin B1b is in the treatment of parasitic diseases, recent research has explored its potential antiviral properties, particularly against the SARS-CoV-2 virus that causes COVID-19.

- In vitro studies: Some in vitro studies (laboratory studies conducted outside a living organism) have shown that ivermectin can inhibit the replication of SARS-CoV-2 in cell cultures. However, these studies have limitations, including the use of high doses of the drug that are not achievable in humans safely. []

- Clinical trials: Large, well-designed clinical trials are needed to determine whether ivermectin B1b, or ivermectin in general, is effective and safe for the prevention or treatment of COVID-19. Currently, there is not enough evidence to recommend its use for COVID-19 outside of controlled clinical trials.

Ivermectin B1b is a member of the avermectin family, which are macrocyclic lactones derived from the fermentation of the bacterium Streptomyces avermitilis. It is one of the two principal components of ivermectin, the other being Ivermectin B1a. The compound is characterized by its unique structure, which includes a large lactone ring and specific functional groups that contribute to its biological activity. Ivermectin B1b is particularly noted for its antiparasitic properties, targeting various parasites in both veterinary and human medicine.

- Toxicity: Data specific to Ivermectin B1b is limited. By analogy to Ivermectin, it is likely to have low toxicity in mammals at therapeutic doses []. However, ingestion of high doses can cause neurological side effects [].

- Flammability: Likely low flammability based on the organic molecule structure.

- Reactivity: No specific data available.

Ivermectin B1b undergoes several chemical transformations, primarily through metabolic processes in the liver. The major metabolic pathway involves hydroxylation and O-demethylation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. These reactions yield several metabolites, some of which retain biological activity against parasites. The pharmacokinetics of Ivermectin B1b are influenced by its solubility and distribution in biological systems, affecting its efficacy and safety profile.

Ivermectin B1b exhibits potent biological activity against a wide range of parasites. Its primary mechanism involves binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding increases the permeability of cell membranes to chloride ions, leading to hyperpolarization, paralysis, and ultimately death of the parasite. Additionally, Ivermectin B1b has shown antiviral properties in vitro, inhibiting various RNA viruses by interfering with their nuclear import mechanisms .

The synthesis of Ivermectin B1b typically begins with the fermentation of Streptomyces avermitilis, which produces a mixture of avermectins. The specific extraction and purification processes allow for the isolation of Ivermectin B1b from this mixture. Following isolation, chemical modifications may be applied to enhance its pharmacological properties or to synthesize derivatives with improved efficacy or reduced toxicity.

Ivermectin B1b is primarily used as an antiparasitic agent in both human and veterinary medicine. It is effective against a variety of parasitic infections including:

- Onchocerciasis (river blindness)

- Strongyloidiasis

- Ascariasis

- Lice infestations

In addition to its antiparasitic uses, Ivermectin B1b has garnered attention for its potential antiviral applications against viruses such as SARS-CoV-2, although clinical efficacy remains debated due to required dosages far exceeding approved therapeutic levels .

Ivermectin B1b interacts with several biological systems and compounds. Notably, it can interact with drugs that inhibit cytochrome P450 enzymes, particularly CYP3A4, leading to increased plasma concentrations and potential toxicity. Additionally, studies have shown that Ivermectin can affect various G-protein-coupled receptors at higher concentrations, indicating a broader pharmacological profile beyond its antiparasitic effects .

Ivermectin B1b belongs to a class of compounds known as avermectins. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ivermectin B1a | Macrocyclic lactone | Antiparasitic | Slightly more potent than Ivermectin B1b |

| Avermectin A1a | Macrocyclic lactone | Antiparasitic | Different structural configuration; less used |

| Milbemycin Oxime | Macrocyclic lactone | Antiparasitic | Broader spectrum against nematodes |

| Doramectin | Macrocyclic lactone | Veterinary antiparasitic | Longer half-life; used mainly in livestock |

Ivermectin B1b stands out due to its specific binding affinity for chloride channels in parasites and its dual role as an antiparasitic and potential antiviral agent.

The discovery of avermectins traces back to 1973, when Satoshi Ōmura isolated Streptomyces avermitilis from Japanese soil. Collaborative efforts with William Campbell at Merck Laboratories identified the avermectin family’s anthelmintic potential, leading to the development of ivermectin in 1981. Ivermectin, a semi-synthetic derivative, is composed of two dihydroavermectin homologs: B1a (22,23-dihydroavermectin B1a) and B1b (22,23-dihydroavermectin B1b).

Macrocyclic lactones, characterized by a 16-membered lactone ring, are classified into two subfamilies:

- Avermectins: Including ivermectin, abamectin, and doramectin, which feature a bisoleandrosyloxy substituent at C13.

- Milbemycins: Lacking the disaccharide moiety, exemplified by moxidectin.

Ivermectin B1b belongs to the avermectin subgroup, distinguished by its glycosylated structure and specific substitutions at critical carbon positions.

Positional Isomerism and Structural Differentiation from Ivermectin B1a

The structural divergence between ivermectin B1a and B1b arises from differences in the alkyl substituent at the C25 position:

- Ivermectin B1a: Contains a sec-butyl group (-CH(CH2CH3)2).

- Ivermectin B1b: Features an iso-propyl group (-CH(CH3)2).

This minor alteration significantly impacts molecular interactions. For instance, B1b demonstrates a 1.3–1.5-fold higher potency than B1a in inhibiting nematode larval development and paralysis, as observed in Haemonchus contortus assays. The enhanced activity is attributed to B1b’s optimized binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve cells.

Table 1: Structural and Functional Comparison of Ivermectin B1a and B1b

| Property | Ivermectin B1a | Ivermectin B1b |

|---|---|---|

| C25 Substituent | sec-Butyl (-CH(CH2CH3)2) | iso-Propyl (-CH(CH3)2) |

| Proportion in Ivermectin | ≥80% | ≤20% |

| Relative Potency* | 1.0 (Reference) | 1.3–1.5 |

| Metabolic Stability | Moderate | Slightly Higher |

| Source | Streptomyces avermitilis Fermentation | Streptomyces avermitilis Fermentation |

*Potency based on nematode larval development inhibition.